

An In-depth Technical Guide on 3,5-Bis(methoxycarbonyl)benzoic acid

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Compound of Interest

Compound Name: 3,5-Bis(methoxycarbonyl)benzoic acid

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This guide provides a comprehensive overview of the physicochemical properties and synthesis of **3,5-Bis(methoxycarbonyl)benzoic acid**, a compound of interest in various research and development applications. The information is presented with a focus on structured data, detailed experimental protocols, and logical visualizations to support advanced scientific work.

Physicochemical Properties

3,5-Bis(methoxycarbonyl)benzoic acid, also known as 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a derivative of trimesic acid.^[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Data for **3,5-Bis(methoxycarbonyl)benzoic acid**

Property	Value	Source(s)
IUPAC Name	3,5-bis(methoxycarbonyl)benzoic acid	[1]
Molecular Formula	C ₁₁ H ₁₀ O ₆	[1]
Molecular Weight	238.19 g/mol	[1]
CAS Number	38588-64-6	[1]
Melting Point	264 °C (decomposes)	
Appearance	White to off-white crystalline powder	
pKa	3.46 ± 0.10 (Predicted)	[2]

Experimental Protocols

This protocol describes the synthesis of **3,5-Bis(methoxycarbonyl)benzoic acid** through the selective diesterification of 1,3,5-benzenetricarboxylic acid (trimesic acid). The reaction utilizes a controlled amount of methanol and a sulfuric acid catalyst to favor the formation of the dimethyl ester.

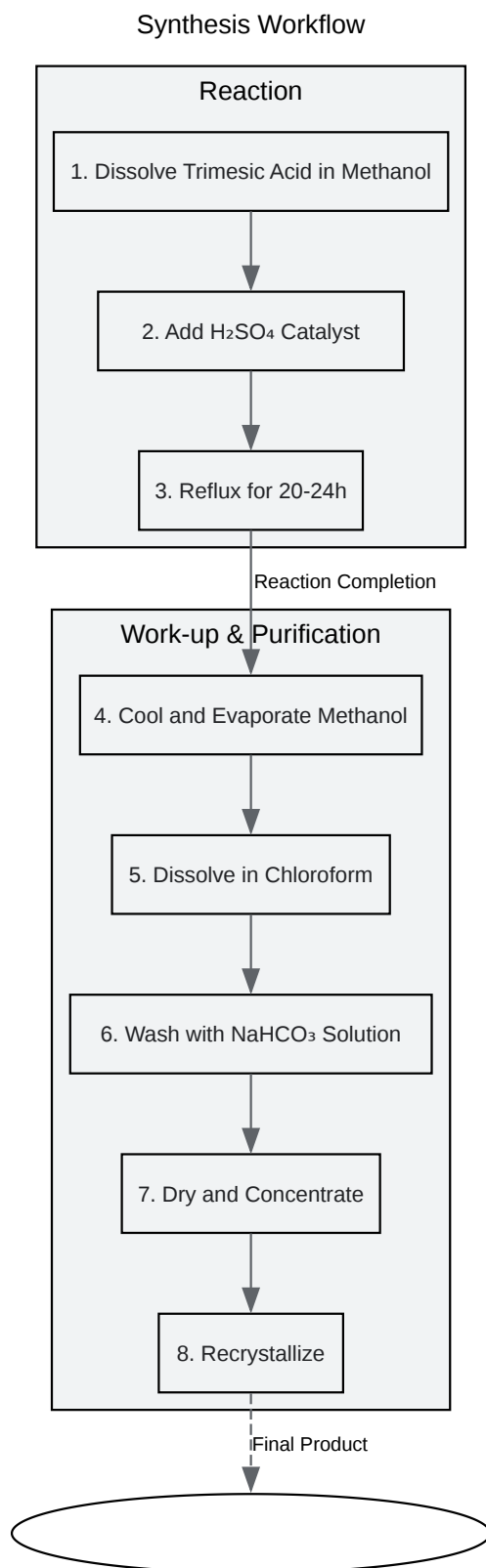
Materials:

- 1,3,5-Benzenetricarboxylic acid (Trimesic acid)
- Methanol (anhydrous)
- Concentrated Sulfuric Acid
- Chloroform
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Vacuum filtration apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-benzenetricarboxylic acid in methanol. For each mole of trimesic acid, use approximately 2.2 to 2.5 molar equivalents of methanol to favor diesterification.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution of trimesic acid while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 20-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in chloroform and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic phase.
- **Drying and Isolation:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3,5-Bis(methoxycarbonyl)benzoic acid**.
- **Purification:** The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and water.

Diagram 1: Synthesis Workflow for **3,5-Bis(methoxycarbonyl)benzoic acid**[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **3,5-Bis(methoxycarbonyl)benzoic acid**.

The melting point of **3,5-Bis(methoxycarbonyl)benzoic acid** can be accurately determined using the capillary method with a melting point apparatus.

Materials:

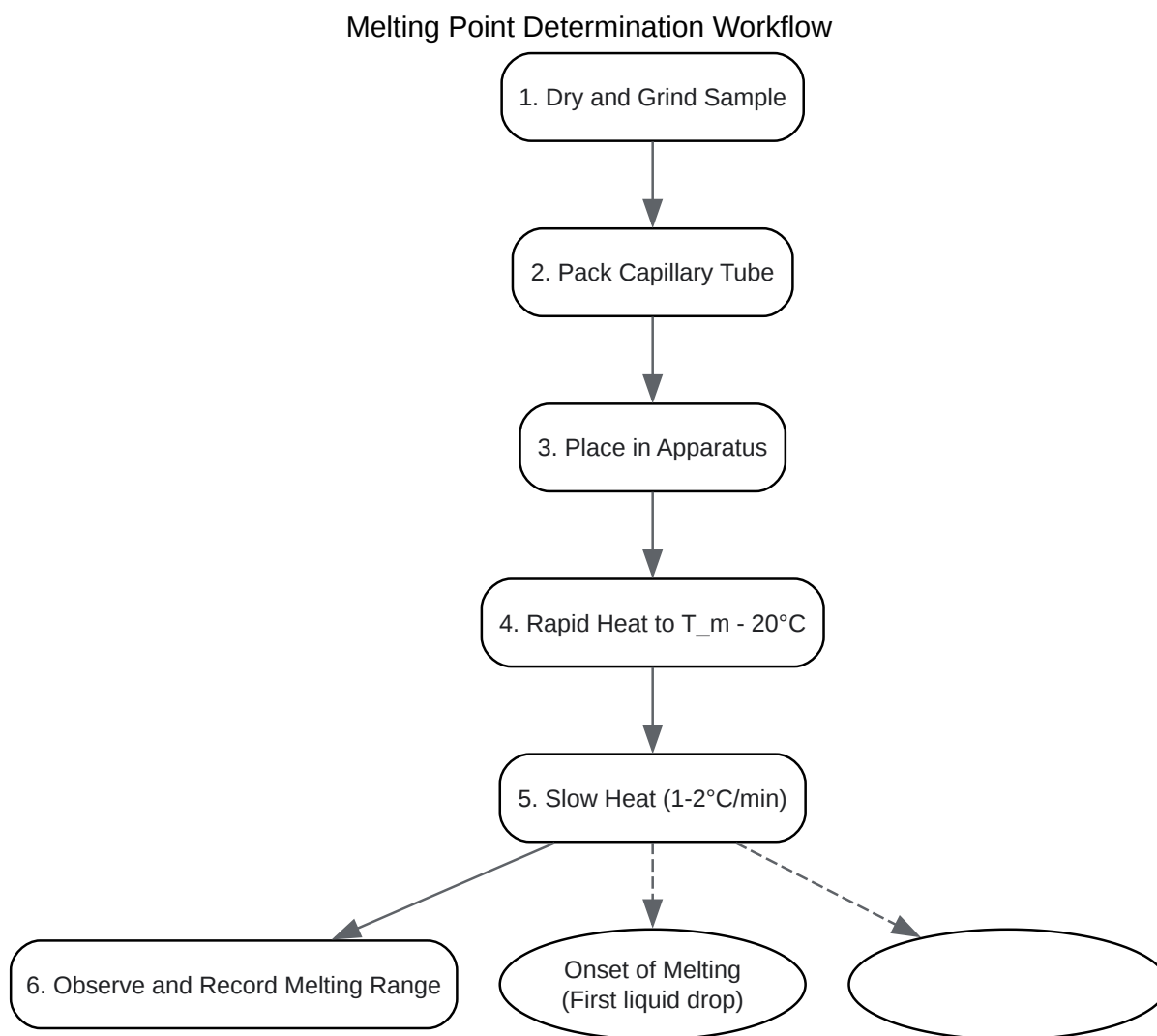
- **3,5-Bis(methoxycarbonyl)benzoic acid** (dried sample)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thiele tube setup or automated instrument)
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the sample of **3,5-Bis(methoxycarbonyl)benzoic acid** is thoroughly dried to remove any solvent, which could depress the melting point. Grind the crystalline sample into a fine powder using a mortar and pestle.
- **Loading the Capillary Tube:** Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating and Observation:**
 - If the approximate melting point is known (around 264 °C), rapidly heat the apparatus to about 20 °C below this temperature.
 - Then, decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
 - Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

- Continue heating slowly and record the temperature at which the last solid particle melts completely (the clear point).
- Reporting: The melting point is reported as a range from the onset of melting to the clear point. For a pure substance, this range should be narrow.

Diagram 2: Melting Point Determination Workflow



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Caption: A workflow for determining the melting point using the capillary method.

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